molecular formula C18H27ClN2O2 B6695711 N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide

N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide

Cat. No.: B6695711
M. Wt: 338.9 g/mol
InChI Key: MUGIYKFHIKGPRI-UHFFFAOYSA-N
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Description

N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyclohexyl ring, a chlorophenyl group, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-12(18(23-3)14-4-6-15(19)7-5-14)20-16-8-10-17(11-9-16)21-13(2)22/h4-7,12,16-18,20H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGIYKFHIKGPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)OC)NC2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetonitrile with methanol in the presence of a base to form 1-(4-chlorophenyl)-1-methoxypropan-2-amine. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • N-(4-bromophenyl)acetamide
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-[4-[[1-(4-chlorophenyl)-1-methoxypropan-2-yl]amino]cyclohexyl]acetamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring and a chlorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

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